3-Bromo-8-methoxy-1,2-dihydronaphthalene
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Overview
Description
3-Bromo-8-methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes. This compound features a bromine atom at the third position and a methoxy group at the eighth position on the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-1,2-dihydronaphthalene typically involves the bromination of 8-methoxy-1,2-dihydronaphthalene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, is increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the dihydronaphthalene ring can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, atmospheric pressure.
Major Products Formed
Substitution: 3-Methoxy-8-methoxy-1,2-dihydronaphthalene (when bromine is replaced by a methoxy group).
Oxidation: 3-Bromo-8-methoxy-1,2-naphthoquinone.
Reduction: 3-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
3-Bromo-8-methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 3-Bromo-8-methoxy-1,2-dihydronaphthalene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its mechanism of action often involve techniques such as molecular docking and structure-activity relationship (SAR) analysis.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,2-dihydronaphthalene: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.
8-Methoxy-1,2-dihydronaphthalene: Lacks the bromine atom, affecting its potential for substitution reactions.
3-Bromo-8-hydroxy-1,2-dihydronaphthalene: The hydroxyl group can engage in different types of chemical reactions compared to the methoxy group.
Uniqueness
3-Bromo-8-methoxy-1,2-dihydronaphthalene is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct chemical properties and reactivity patterns
Properties
CAS No. |
158440-98-3 |
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Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-bromo-8-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,7H,5-6H2,1H3 |
InChI Key |
UQRDDFPHSHBPAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=C2)Br |
Origin of Product |
United States |
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